[3-(Benzylamino)oxolan-3-yl]methanol is an organic compound characterized by its chiral alcohol structure. It belongs to the oxolane family, which includes various derivatives with diverse applications in chemistry and biology. The molecular formula of this compound is , and it has a molecular weight of 233.31 g/mol. This compound is notable for its unique properties, making it valuable in scientific research and industrial applications.
This compound can be synthesized through the reaction of benzylamine with an oxolane derivative. The classification of [3-(Benzylamino)oxolan-3-yl]methanol falls under the category of chiral alcohols, which are often used as intermediates in organic synthesis and as building blocks in pharmaceuticals.
The synthesis of [3-(Benzylamino)oxolan-3-yl]methanol typically involves several key steps:
In industrial settings, large-scale chemical processes are employed to ensure consistent production quality. Advanced monitoring technologies are utilized to control reaction parameters effectively.
The molecular structure of [3-(Benzylamino)oxolan-3-yl]methanol features a benzylamino group attached to a chiral oxolane ring. The specific stereochemistry contributes to its unique properties. Key structural data includes:
[3-(Benzylamino)oxolan-3-yl]methanol undergoes several types of chemical reactions:
The products formed from these reactions vary based on the reagents and conditions used. For instance:
The mechanism of action for [3-(Benzylamino)oxolan-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it modulates their activity, resulting in various biological effects. The precise pathways and targets depend on the specific application context.
[3-(Benzylamino)oxolan-3-yl]methanol has a broad range of applications in various fields:
Benzylamino-substituted oxolane (tetrahydrofuran) derivatives represent a strategically significant class of heterocyclic compounds in medicinal chemistry due to their balanced physicochemical properties and bioisosteric potential. The emergence of [3-(benzylamino)oxolan-3-yl]methanol (CAS# 1195684-52-6) aligns with pharmaceutical research trends exploring saturated oxygen heterocycles as conformational modifiers and polarity enhancers. Patents reveal that structurally analogous 3-substituted oxolanes serve as key intermediates in kinase inhibitor development, particularly for c-Met and E1-activating enzymes. For example, US Patent 7579473B2 details quinoline-based anticancer agents where oxolane moieties contribute to target binding affinity and metabolic stability [3]. Similarly, US7951810B2 employs substituted pyrrolopyrimidines containing oxolane segments as E1 enzyme inhibitors, leveraging the ring’s ability to position pharmacophores optimally within enzymatic pockets [5].
The structural evolution of these compounds reflects a deliberate shift toward saturated heterocycles to mitigate toxicity and improve solubility profiles. [3-(Benzylamino)oxolan-3-yl]methanol embodies this progression, combining the hydrogen-bonding capacity of the aminomethanol group with the moderate steric demand of the oxolane ring. Commercial sourcing from suppliers like Synthonix Corporation and Arctom Scientific (Catalog EN300-4247203) at ≥97% purity underscores its importance in drug discovery pipelines [2] [7]. The compound’s molecular weight (193.24 g/mol) and calculated partition coefficient (LogP = 0.93) position it favorably within "drug-like" chemical space, facilitating membrane penetration while retaining aqueous solubility—a critical balance for bioactive molecules [1] [4].
Table 1: Key Physicochemical Properties of [3-(Benzylamino)oxolan-3-yl]methanol
Property | Value | Measurement Conditions |
---|---|---|
CAS Registry Number | 1195684-52-6 | - |
Molecular Formula | C₁₁H₁₅NO₂ | - |
Molecular Weight | 193.24 g/mol | - |
Boiling Point | 330.4 ± 32.0°C | At 760 mmHg |
Topological Polar Surface Area (TPSA) | 41.49 Ų | Computational |
LogP | 0.93 | Computational |
SMILES | c1ccc(cc1)CNC2(COC2)CO | - |
The term "oxolane" denotes a saturated five-membered ring with one oxygen atom (IUPAC name tetrahydrofuran), while "oxetane" refers to its four-membered analog. [3-(Benzylamino)oxolan-3-yl]methanol (C₁₁H₁₅NO₂) is systematically named to specify the benzylamino group (-NHCH₂C₆H₅) and hydroxymethyl substituent (-CH₂OH) at the C3 position of the oxolane ring. This contrasts with the oxetane-based analog [3-(benzylamino)oxetan-3-yl]methanol, which exhibits greater ring strain and altered electronic properties [1] [9]. The C3 carbon constitutes a stereogenic center when asymmetrically substituted, rendering chirality a critical consideration. Although commercial samples are typically racemic, enantiopure synthesis is feasible, as demonstrated for related compounds like (3S)-oxolan-3-ylmethanol (CAS# 124391-75-9) [8].
The stereochemistry at C3 profoundly influences biological recognition. Molecular modeling suggests that the (R)-enantiomer positions the benzylamino group equatorially, reducing 1,3-diaxial interactions and enabling optimal contact with planar binding sites (e.g., kinase ATP pockets). In contrast, the (S)-configuration may adopt axial orientation in certain conformations, potentially hindering access to deep hydrophobic clefts. This stereoelectronic distinction underpins the activity differences observed in kinase inhibitors bearing chiral oxolane subunits [3] [5]. The ring’s puckering flexibility further modulates presentation vectors—the envelope conformation exposes substituents above the ring plane, while twist conformations distribute them asymmetrically. Such dynamic behavior enables adaptable binding to disparate biological targets.
Table 2: Nomenclature and Stereochemical Comparison of Related Oxacyclic Compounds
Compound | Systematic Name | Ring Size | Chirality at C3 | CAS Number |
---|---|---|---|---|
[3-(Benzylamino)oxolan-3-yl]methanol | [3-(Benzylamino)tetrahydrofuran-3-yl]methanol | 5-membered | Chiral | 1195684-52-6 |
(3S)-Oxolan-3-ylmethanol | (S)-(Tetrahydrofuran-3-yl)methanol | 5-membered | Chiral (S-configured) | 124391-75-9 |
[3-(Benzylamino)oxetan-3-yl]methanol | [3-(Benzylamino)oxetan-3-yl]methanol | 4-membered | Chiral | 1195684-52-6 |
(3-(Methoxymethyl)oxetan-3-yl)methanol | (3-(Methoxymethyl)oxetan-3-yl)methanol | 4-membered | Achiral | 1639113-91-9 |
The hydroxymethyl (-CH₂OH) group in [3-(Benzylamino)oxolan-3-yl]methanol serves as a multifunctional pharmacophoric element, critically influencing molecular conformation, solubility, and target engagement. Computational analyses indicate that intramolecular hydrogen bonding between the oxolane ring oxygen and the methanol hydroxyl group stabilizes a gauche conformation, reducing the compound’s effective polarity and enhancing membrane permeability. This contrasts with the extended conformation favored in polar solvents, where the hydroxyl group solvates readily, increasing aqueous solubility (PSA = 41.49 Ų) [1] [7]. The balance between these states enables adaptable pharmacokinetics—moderate LogP (0.93) facilitates cellular uptake, while the hydrogen-bonding capacity (H-bond donors: 2; H-bond acceptors: 3) supports target retention [4].
Structurally, the methanol moiety acts as a versatile synthetic handle. It undergoes standard alcohol derivatizations—etherification, esterification, or oxidation—enabling rapid generation of analog libraries. For instance, ether derivatives like (3-(methoxymethyl)oxetan-3-yl)methanol (CAS# 1639113-91-9) demonstrate reduced hydrogen-bonding capacity, highlighting the pharmacophore’s tunability [9]. In protein-ligand complexes, the hydroxyl group frequently anchors the molecule via hydrogen bonds to key residues, as observed in crystallographic studies of oxolane-containing kinase inhibitors (e.g., c-Met and Flt3 targets) [3]. Additionally, the electron-donating effect of the hydroxymethyl group elevates the nucleophilicity of the C3 nitrogen, facilitating protonation at physiological pH and enhancing interactions with anionic binding sites. This electronic modulation proves critical for compounds targeting ATP-binding domains, where cationic character complements the phosphate backbone [5] [10].
Comprehensive Compound Listing
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: